7-Bromoisoquinoline Hydrochloride: Comprehensive Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry
7-Bromoisoquinoline Hydrochloride: Comprehensive Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry
Executive Summary
As a privileged pharmacophore in medicinal chemistry, the isoquinoline scaffold provides a versatile foundation for drug discovery. Specifically, 7-Bromoisoquinoline hydrochloride (CAS: 223671-91-8) serves as a critical building block for synthesizing complex kinase inhibitors, antiangiogenic agents, and advanced materials. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its utility, and a self-validating experimental protocol for its application in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & CAS Data
To ensure reproducibility and stability in synthetic workflows, understanding the physical parameters of the hydrochloride salt versus the free base is paramount. The quantitative data below summarizes the core attributes of 7-Bromoisoquinoline hydrochloride .
| Property | Value |
| Chemical Name | 7-Bromoisoquinoline hydrochloride |
| CAS Registry Number | 223671-91-8 |
| Parent Base CAS | 58794-09-5 |
| Molecular Formula | C9H7BrClN (C9H6BrN · HCl) |
| Molecular Weight | 244.52 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol; moderately soluble in H2O |
| Melting Point (Base) | 67.0 to 73.0 °C |
| Storage Conditions | Inert atmosphere (Argon/N2), 2-8°C, desiccated |
Mechanistic Causality: The 7-Position and the Hydrochloride Salt
Why Utilize the Hydrochloride Salt?
Handling free-base nitrogenous heterocycles often presents logistical challenges in the laboratory. The free base of 7-bromoisoquinoline can be susceptible to atmospheric oxidation, variable hygroscopicity, and may present as an oily or waxy solid depending on ambient conditions. Conversion to the hydrochloride salt protonates the isoquinoline nitrogen, significantly increasing the crystal lattice energy. This yields a highly stable, free-flowing powder that ensures exact stoichiometric weighing—a critical parameter in catalytic cross-coupling where precise catalyst-to-substrate ratios dictate reaction kinetics and suppress off-target pathways.
The Electrophilicity of the 7-Position
The isoquinoline ring possesses a distinct electronic gradient. The electron-withdrawing nature of the basic nitrogen renders the C1 position highly electrophilic. However, halogenation at the C7 position provides a highly viable, orthogonal site for oxidative addition by Pd(0) complexes [1]. In medicinal chemistry, the C7 vector is particularly valuable because it projects functional groups into deep hydrophobic pockets of target proteins without sterically hindering the basic nitrogen, which frequently serves as a crucial hydrogen-bond acceptor in the hinge region of kinases [2].
Applications in Advanced Therapeutics
The strategic placement of the bromine atom allows for rapid diversification of the isoquinoline core via transition-metal catalysis. Notable applications include:
-
PI3Kδ Inhibitors: 7-Bromoisoquinoline is utilized in a deconstruction-regrowth approach to discover selective Phosphoinositide 3-Kinase delta (PI3Kδ) inhibitors. The 7-position allows for the introduction of indole or other aryl groups via Suzuki coupling, optimizing the binding affinity and selectivity profile against other kinase isoforms [2].
-
Cortistatin A Synthesis: In the scalable synthesis of the potent antiangiogenic steroidal alkaloid Cortistatin A, 7-bromoisoquinoline serves as a critical intermediate. It undergoes stannylation to form 7-trimethylstannylisoquinoline, which is subsequently coupled to the complex steroidal core [3].
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a 7-arylisoquinoline derivative using 7-Bromoisoquinoline hydrochloride and an aryl boronic acid. Rationale: The hydrochloride salt must be neutralized in situ. We utilize a biphasic solvent system with a strong inorganic base to simultaneously deprotonate the isoquinoline nitrogen and activate the boronic acid for transmetalation.
Step 1: Reagent Preparation & Free-Basing
-
Charge an oven-dried Schlenk flask with 7-Bromoisoquinoline hydrochloride (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).
-
Causality Check: Exactly 3.0 equivalents of base are strictly required: 1.0 equiv to neutralize the HCl salt, 1.0 equiv to activate the boronic acid (forming the reactive boronate complex), and 1.0 equiv to maintain an alkaline pH throughout the catalytic cycle.
Step 2: Solvent Addition & Degassing
-
Add a 4:1 mixture of 1,4-Dioxane and deionized water (0.2 M concentration relative to the substrate).
-
Degas the biphasic mixture by sparging with Argon for 15 minutes.
-
Causality Check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the electron-rich Pd(0) active catalyst species.
Step 3: Catalyst Introduction & Reaction
-
Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon. Seal the vessel.
-
Heat the reaction mixture to 90°C with vigorous stirring for 3 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 1:1). The starting material (UV active, low Rf due to polarity) should disappear entirely, replaced by a new, highly fluorescent spot indicating the extended conjugation of the 7-aryl product.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature, dilute with EtOAc, and wash with brine.
-
Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Validation Checkpoint 2 (LC-MS): Analyze the crude mixture via LC-MS. The distinct 1:1 isotopic doublet characteristic of the brominated starting material (m/z 208/210 for the free base) must be completely absent. The appearance of the target mass [M+H]+ confirms successful conversion.
Visualization of the Synthetic Workflow
Mechanistic workflow of Pd-catalyzed Suzuki-Miyaura cross-coupling with 7-Bromoisoquinoline HCl.
References
-
Title: Discovery of Potent, Efficient, and Selective Inhibitors of Phosphoinositide 3-Kinase δ through a Deconstruction and Regrowth Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Scalable Synthesis of Cortistatin A and Related Structures Source: PubMed Central (National Institutes of Health) URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable Synthesis of Cortistatin A and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
